2-(Benzyloxy)-5-nitropyridine
Overview
Description
2-(Benzyloxy)-5-nitropyridine is an organic compound that is used in various scientific and laboratory experiments. It is an important intermediate in organic synthesis and has been used in a variety of applications, such as the synthesis of pharmaceuticals, agrochemicals, and other chemicals. The compound is also used as a reagent in organic reactions and as a catalyst in some reactions. This compound is also known as 2-benzyloxypyridine-5-nitro, 2-benzyloxy-5-nitropyridine, or simply 2-BENP.
Scientific Research Applications
Molecular Structure Analysis
- Experimental and Theoretical Studies : The structure of compounds similar to 2-(Benzyloxy)-5-nitropyridine, such as 3-benzyloxy-2-nitropyridine, has been examined both experimentally and theoretically, revealing detailed molecular arrangements and electron-electron repulsions. This knowledge can be crucial for understanding the behavior of this compound in various applications (Sun et al., 2012).
Synthesis of Derivatives
- Synthesis of Uridine Derivatives : Derivatives of 5-nitro-2-pyridyl, a compound related to this compound, have been used in the synthesis of potential glycosyltransferases inhibitors. This showcases the compound's role in creating complex molecules with biological activity (Komor et al., 2012).
Optical Materials
- Nonlinear Optical Materials : Studies on azolyl-5-nitropyridines, related to this compound, have examined their UV-vis absorption properties and potential for nonlinear optical applications. This highlights the compound's relevance in the field of photonics and optoelectronics (Okazaki et al., 1994).
Molecular Electronics
- Molecular Electronic Devices : Related nitroamine compounds have been utilized in electronic devices, demonstrating negative differential resistance and high on-off ratios. This suggests potential applications of this compound in molecular electronics (Chen et al., 1999).
Nucleophilic Substitution Reactions
- Kinetics of Reactions with Piperidine and Morpholine : Research on the kinetics of reactions involving compounds like 2-chloro-5-nitropyridine, which shares structural similarities with this compound, contributes to understanding its reactivity and potential in synthetic chemistry (Hamed, 1997).
Synthesis of Anticoccidial Agents
- Synthesis and Activity of 5-Nitronicotinamide Analogues : Studies on 5-nitronicotinamide and its analogues, which are structurally related to this compound, have shown significant anticoccidial activity. This suggests potential pharmaceutical applications (Morisawa et al., 1977).
Nucleophilic Substitutions at the Pyridine Ring
- Reactions with Sulfonamides : The condensation of 2-chloro-5-nitropyridine with various sulfonamides illustrates the compound's potential in creating pharmacologically relevant molecules (El-Basil et al., 1969).
Properties
IUPAC Name |
5-nitro-2-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-14(16)11-6-7-12(13-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSNUJNCJUGMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304284 | |
Record name | 2-benzyloxy-5-nitro-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75926-54-4 | |
Record name | NSC165277 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-benzyloxy-5-nitro-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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